Enantioselective Acetylcholinesterase Inhibition: (S)- vs (R)-2-Methylglycidol-Derived Morpholine Ki Values
The (S)-configured morpholine derivative synthesized from (S)-2-methylglycidol inhibits acetylcholinesterase (AChE) with a Ki of 360 ± 30 µM, which is 1.8-fold more potent than the (R)-configured derivative (Ki = 650 ± 90 µM). This direct head-to-head comparison demonstrates that the stereochemistry originating from the glycidol building block is quantitatively preserved in the final bioactive molecule and translates into measurable pharmacodynamic differentiation [1].
| Evidence Dimension | AChE inhibition constant (Ki, competitive reversible inhibition) |
|---|---|
| Target Compound Data | Ki = 360 ± 30 µM for (S)-configured 2-(hydroxymethyl)-2,4-dimethylmorpholine derived from (S)-2-methylglycidol |
| Comparator Or Baseline | Ki = 650 ± 90 µM for (R)-configured 2-(hydroxymethyl)-2,4-dimethylmorpholine derived from (R)-2-methylglycidol |
| Quantified Difference | 1.8-fold greater inhibitory potency (lower Ki) for the (S)-derived enantiomer; ΔKi ≈ 290 µM |
| Conditions | In vitro assay; recombinant or purified AChE; Ki determined by Dixon plot analysis under reversible competitive inhibition conditions; values reported as mean ± SEM |
Why This Matters
Procurement of the correct (S)-enantiomer directly impacts the pharmacological activity of downstream drug candidates, with a near 2-fold potency advantage over the (R)-enantiomer in this enzyme target class.
- [1] Savle, P. S.; et al. Change in the Mode of Inhibition of Acetylcholinesterase by (4-Nitrophenyl)sulfonoxyl Derivatives of Conformationally Constrained Choline Analogues. Chem. Res. Toxicol. 1998, 11, 19-25. View Source
